Cas no 1161776-13-1 (1-(2-Bromothiazol-5-yl)ethanone)

1-(2-Bromothiazol-5-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(2-Bromothiazol-5-yl)ethanone
- 1-(2-Bromo-1,3-thiazol-5-yl)ethanone
- 1-(2-bromo-thiazol-5-yl)ethanone
- XGHAHIKODQEJTA-UHFFFAOYSA-N
- 1-(2-Bromo-5-thiazolyl)ethanone
- 1-(2-Bromo-thiazol-5-yl)-ethanone
- FCH1381366
- Ethanone, 1-(2-bromo-5-thiazolyl)-
- AB69536
- AK145083
- AX8273038
- EN300-6734435
- AS-49946
- SCHEMBL854956
- CS-0155077
- 1-(2-bromothiazol-5-yl)ethan-1-one
- 1161776-13-1
- 1-(2-bromo-1,3-thiazol-5-yl)ethan-1-one
- O10262
- MFCD13189989
- DB-362727
- SY060461
- AKOS022176665
-
- MDL: MFCD13189989
- インチ: 1S/C5H4BrNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3
- InChIKey: XGHAHIKODQEJTA-UHFFFAOYSA-N
- SMILES: BrC1=NC([H])=C(C(C([H])([H])[H])=O)S1
計算された属性
- 精确分子量: 204.91970g/mol
- 同位素质量: 204.91970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 130
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 58.2
じっけんとくせい
- Boiling Point: 263.8±13.0℃ at 760 mmHg
1-(2-Bromothiazol-5-yl)ethanone Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Inert atmosphere,2-8°C
1-(2-Bromothiazol-5-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D951037-1g |
Ethanone, 1-(2-bromo-5-thiazolyl)- |
1161776-13-1 | 95+% | 1g |
$260 | 2024-07-28 | |
TRC | B679628-100mg |
1-(2-Bromothiazol-5-yl)ethanone |
1161776-13-1 | 100mg |
$ 95.00 | 2022-06-06 | ||
abcr | AB490624-250 mg |
1-(2-Bromothiazol-5-yl)ethanone; . |
1161776-13-1 | 250MG |
€344.20 | 2023-02-02 | ||
TRC | B679628-50mg |
1-(2-Bromothiazol-5-yl)ethanone |
1161776-13-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | B679628-500mg |
1-(2-Bromothiazol-5-yl)ethanone |
1161776-13-1 | 500mg |
$ 320.00 | 2022-06-06 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01893-10g |
1-(2-bromo-1,3-thiazol-5-yl)ethanone |
1161776-13-1 | 95% | 10g |
$1000 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225717-1g |
1-(2-Bromothiazol-5-yl)ethanone |
1161776-13-1 | 97% | 1g |
¥2065.00 | 2024-08-09 | |
Enamine | EN300-6734435-0.1g |
1-(2-bromo-1,3-thiazol-5-yl)ethan-1-one |
1161776-13-1 | 95.0% | 0.1g |
$77.0 | 2025-03-13 | |
Enamine | EN300-6734435-10.0g |
1-(2-bromo-1,3-thiazol-5-yl)ethan-1-one |
1161776-13-1 | 95.0% | 10.0g |
$1340.0 | 2025-03-13 | |
Enamine | EN300-6734435-0.5g |
1-(2-bromo-1,3-thiazol-5-yl)ethan-1-one |
1161776-13-1 | 95.0% | 0.5g |
$171.0 | 2025-03-13 |
1-(2-Bromothiazol-5-yl)ethanone 関連文献
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1-(2-Bromothiazol-5-yl)ethanoneに関する追加情報
Introduction to 1-(2-Bromothiazol-5-yl)ethanone (CAS No. 1161776-13-1)
1-(2-Bromothiazol-5-yl)ethanone, identified by the chemical identifier CAS No. 1161776-13-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone derivative features a brominated thiazole core, making it a versatile intermediate in the synthesis of various bioactive molecules. The structural motif of this compound combines the electron-deficient nature of the thiazole ring with the reactivity of the ketone and bromine substituents, offering unique opportunities for medicinal chemistry applications.
The thiazole scaffold is a prominent pharmacophore in drug discovery, known for its presence in numerous FDA-approved drugs due to its ability to interact with biological targets such as enzymes and receptors. The introduction of a bromine atom at the 2-position of the thiazole ring enhances its utility as a synthetic handle, enabling further functionalization through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. This modification allows chemists to incorporate more complex structures, including those relevant to modern therapeutic strategies.
1-(2-Bromothiazol-5-yl)ethanone has garnered attention in recent years for its role in developing small-molecule inhibitors targeting various diseases. One notable area of research involves its application in anticancer drug design. Thiazole derivatives have been shown to exhibit cytotoxic effects by interfering with critical cellular pathways, such as those involving kinases and transcription factors. The bromine substituent on this compound facilitates its use in constructing more elaborate molecules that can selectively inhibit tumor growth while minimizing side effects.
Recent studies have highlighted the potential of 1-(2-Bromothiazol-5-yl)ethanone in designing novel antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has spurred research into alternative therapeutic approaches, and thiazole-based compounds have emerged as promising candidates. The structural features of this compound allow it to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes, offering a new arsenal against pathogens that have evolved resistance to conventional antibiotics.
In addition to its applications in oncology and antimicrobial research, 1-(2-Bromothiazol-5-yl)ethanone has been explored in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are major public health challenges, and thiazole derivatives have shown potential in mitigating neuroinflammation and oxidative stress—key pathological mechanisms underlying these conditions. The bromine atom on the thiazole ring provides a scaffold for further derivatization, enabling the creation of compounds with enhanced bioavailability and targeted action.
The synthesis of 1-(2-Bromothiazol-5-yl)ethanone typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include halogenation of a thiazole derivative followed by condensation with an appropriate aldehyde or ketone precursor. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible to produce this compound in quantities suitable for research and development.
The chemical properties of 1-(2-Bromothiazol-5-yl)ethanone, particularly its reactivity towards nucleophiles and its solubility characteristics, make it a valuable building block for medicinal chemists. Its ability to participate in diverse chemical transformations allows for rapid screening and optimization of lead compounds. Furthermore, computational modeling techniques have been increasingly employed to predict the binding affinity and metabolic stability of derivatives derived from this compound, accelerating the drug discovery pipeline.
Future directions in research involving 1-(2-Bromothiazol-5-yl)ethanone may focus on expanding its applications into other therapeutic areas, such as antiviral or anti-inflammatory treatments. The flexibility offered by its molecular structure suggests that further modifications could yield novel compounds with distinct pharmacological profiles. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, 1-(2-Bromothiazol-5-yl)ethanone (CAS No. 1161776-13-1) represents a promising scaffold for developing next-generation pharmaceuticals. Its unique structural features and synthetic accessibility position it as a key intermediate in addressing various global health challenges. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in medicinal chemistry for years to come.
1161776-13-1 (1-(2-Bromothiazol-5-yl)ethanone) Related Products
- 2228385-41-7(2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole)
- 35040-68-7(2,2-dimethyl-3-sulfanylpropanoic Acid)
- 2228683-20-1(3-(2,4-dimethylphenyl)methyl-3-methoxyazetidine)
- 10304-09-3(Methyl potassium oxalate)
- 68041-57-6(3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-)
- 1390566-04-7(Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate)
- 2171162-57-3((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)
- 2228257-00-7(4-(1,1-difluoro-3-hydroxypropyl)-N,N-dimethylbenzamide)
- 2229147-68-4(2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol)
- 76474-52-7(Z-Arg-Arg-bNA acetate salt)

